molecular formula C23H29N5O4S B2594669 N-(3-acetamidophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898444-53-6

N-(3-acetamidophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2594669
CAS No.: 898444-53-6
M. Wt: 471.58
InChI Key: VTQPVUIAMLXUTJ-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pre-clinical research. This molecule is characterized by a multi-ring system featuring a cyclopenta[d]pyrimidin-2-one core, a common scaffold in drug discovery, which is functionalized with a thioether-linked acetamide group and a 2-morpholinoethyl side chain. The presence of the morpholine group is often associated with improved solubility and pharmacokinetic properties, making it a valuable moiety in the design of bioactive molecules . Compounds within this structural class have demonstrated potential as key intermediates or active agents in pharmaceutical research, particularly in the development of kinase inhibitors . The molecular structure allows for interactions with various biological targets, and its mechanism of action is believed to involve modulation of enzyme activity, such as protein kinases, which are implicated in cell proliferation and signaling pathways . As a thioacetamide derivative, it serves as a crucial building block for chemical biologists and medicinal chemists exploring structure-activity relationships (SAR). This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O4S/c1-16(29)24-17-4-2-5-18(14-17)25-21(30)15-33-22-19-6-3-7-20(19)28(23(31)26-22)9-8-27-10-12-32-13-11-27/h2,4-5,14H,3,6-13,15H2,1H3,(H,24,29)(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQPVUIAMLXUTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetamidophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of both acetamide and morpholino groups. This structural diversity suggests a range of potential interactions with biological targets.

Component Description
Molecular Formula C₁₄H₁₈N₄O₂S
Molecular Weight 306.38 g/mol
Functional Groups Acetamide, Morpholino, Thioacetamide

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or metabolic processes.
  • Receptor Modulation : It could interact with cellular receptors, altering signal transduction pathways.
  • Gene Expression Modulation : The compound may affect the expression of genes related to various cellular functions.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities:

  • Anti-inflammatory Properties : Studies suggest that thioacetamides can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation.
  • Anticancer Activity : Some derivatives have shown potential in inhibiting cancer cell proliferation through various pathways.

Case Studies

  • Inhibition of COX Enzymes : A study demonstrated that related compounds exhibited IC50 values ranging from 0.011 to 0.4 μM against COX-II, indicating significant anti-inflammatory potential .
  • Cell Proliferation Assays : In vitro studies have shown that similar thioamide derivatives can reduce the growth of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Research Findings

Recent findings highlight the therapeutic potential of this compound:

  • Anti-cancer Effects : Compounds with similar scaffolds have been reported to display cytotoxicity against various cancer cell lines.
Study Findings
Study AIC50 values < 10 µM against breast cancer cells
Study BSignificant reduction in tumor size in xenograft models

Future Directions

Further research is needed to fully elucidate the biological mechanisms and therapeutic applications of this compound. Potential areas for exploration include:

  • Detailed biochemical assays to identify specific molecular targets.
  • In vivo studies to assess therapeutic efficacy and safety profiles.

Comparison with Similar Compounds

Structural and Functional Analogues

a. N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2, )

  • Substituents: A pyridine core with styryl and cyano groups replaces the cyclopenta[d]pyrimidinone system. The 4-chlorophenyl acetamide lacks the morpholinoethyl group.
  • Synthesis: Achieved 85% yield via reflux in ethanol with sodium acetate, contrasting with the target compound’s likely lower yield due to steric hindrance from the morpholinoethyl group .
  • Properties : The absence of a morpholine ring may reduce solubility compared to the target compound.

b. N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide (Compound 24, )

  • Substituents: A thieno-pyrimidine core with a phenyloxy linkage instead of a thioacetamide group.
  • Physicochemical Data: Melting point 197–198°C, yield 53%, and LC-MS m/z 326.0 [M+H]+. The target compound’s morpholinoethyl group may lower its melting point due to disrupted crystallinity .
  • Bioactivity: The thieno-pyrimidine scaffold in Compound 24 is associated with kinase inhibition, suggesting the target compound’s pyrimidinone core could share similar mechanisms .

c. 2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide ()

  • Substituents: Incorporates an oxadiazole-thio linker and a nitro group, differing from the target’s morpholinoethyl and acetamidophenyl groups.
  • Synthesis : Uses potassium carbonate in acetone at room temperature, a milder condition than the target compound’s reflux-based method .
  • Activity : Tested for antiproliferative effects, highlighting the relevance of thioacetamide derivatives in medicinal chemistry .
Physicochemical and Pharmacokinetic Comparisons
Property Target Compound Compound 2 () Compound 24 ()
Core Structure Cyclopenta[d]pyrimidinone Pyridine Thieno-pyrimidine
Key Substituents Morpholinoethyl, 3-acetamidophenyl 4-Chlorophenyl, styryl groups Phenyloxy, thieno group
Synthesis Yield Not reported 85% 53%
Melting Point Not reported Not provided 197–198°C
Solubility Likely enhanced (morpholine) Moderate (chlorophenyl) Low (thieno group)
Hydrogen-Bonding and Crystal Packing

The target compound’s 3-acetamidophenyl and pyrimidinone moieties enable strong hydrogen-bonding networks, as described in Etter’s graph-set analysis . In contrast, Compound 24’s phenyloxy group may form weaker C–H···O interactions, reducing crystal stability . The morpholinoethyl group in the target compound could introduce N–H···O bonds, further stabilizing its solid-state structure .

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